KN-92 Lacks CaMKII Inhibitory Activity: Direct Comparison with KN-93
KN-92 is inactive against CaMKII, whereas its close analog KN-93 is a potent inhibitor. In an in vitro assay using rabbit myocardial tissue, the Ki value for CaM kinase inhibition was determined to be ≤ 2.58 μM for KN-93, but exceeded 100 μM for KN-92, indicating a >38-fold difference in affinity [1]. This lack of activity is consistent across multiple studies, including cell proliferation assays where KN-93 (5-50 μM) dose-dependently inhibited human hepatic stellate cell growth, while KN-92 at the same concentrations showed no significant effect [2].
| Evidence Dimension | CaM Kinase II Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki > 100 μM |
| Comparator Or Baseline | KN-93: Ki ≤ 2.58 μM |
| Quantified Difference | >38-fold difference |
| Conditions | In vitro, rabbit myocardial CaM kinase activity |
Why This Matters
This >38-fold difference in Ki establishes KN-92 as a valid negative control for CaMKII-dependent effects in biochemical and cellular assays.
- [1] Anderson ME, et al. KN-93, an inhibitor of multifunctional Ca++/calmodulin-dependent protein kinase, decreases early afterdepolarizations in rabbit heart. J Pharmacol Exp Ther. 1998;287(3):996-1006. View Source
- [2] An P, et al. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro. World J Gastroenterol. 2007;13(9):1445-8. View Source
